4-(3,5-Dichlorophenoxymethyl)piperidine
Overview
Description
4-(3,5-Dichlorophenoxymethyl)piperidine is a chemical compound with the molecular formula C12H15Cl2NO and a molecular weight of 260.16 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenoxymethyl)piperidine typically involves the reaction of 3,5-dichlorophenol with piperidine in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions, which offer advantages such as improved safety, scalability, and efficiency. These methods can be optimized to produce high yields of this compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenoxymethyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce various halogenated or alkylated derivatives .
Scientific Research Applications
4-(3,5-Dichlorophenoxymethyl)piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to bioactive compounds.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenoxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3,5-Dichlorophenoxymethyl)piperidine include other piperidine derivatives, such as:
4-(2-Fluorophenoxymethyl)piperidine: A compound with similar structural features but different substituents on the phenyl ring.
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: A class of compounds known for their anticancer properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[(3,5-dichlorophenoxy)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-10-5-11(14)7-12(6-10)16-8-9-1-3-15-4-2-9/h5-7,9,15H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPQWIFFINOCKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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